molecular formula C11H12O B8805955 4-(4-Methylphenyl)but-3-en-2-one

4-(4-Methylphenyl)but-3-en-2-one

Cat. No. B8805955
M. Wt: 160.21 g/mol
InChI Key: USXMUOFSQBSHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylphenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylphenyl)but-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenyl)but-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Methylphenyl)but-3-en-2-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

4-(4-methylphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3

InChI Key

USXMUOFSQBSHGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

132 g of dimethyl malonate are introduced into 1 liter of toluene and 180 g of 30% strength sodium methylate solution are added at room temperature. A crystal slurry results, to which 160 g of p-methylbenzalacetone are added dropwise, with vigorous stirring. In the course of 3 hours, the reaction mixture is heated, with methanol distilling off azeotropically, until the temperature at which the vapors pass over has reached 110° C. 106 g of butyryl chloride are then added at 80°-90° C. and stirring is continued briefly. 5 g of 4-N,N-dimethylaminopyridine are added, the mixture is stirred for 3-4 hours at 100° C. and the solvent is then evaporated. A solution of 120 g of sodium hydroxide in 1.5 liters of water is added to the residue and the mixture is stirred for 2 hours at 80° C. It is then acidified with 270 ml of concentrated hydrochloric acid at 60° C., and when the mixture has cooled to room temperature the precipitate is filtered off with suction and washed neutral with water. After is has been dried, 239 g (88%) of 2-butyryl-5-(p-toluyl)-cyclohexane-1,3-dione, of melting point 76°-78° C., are obtained.
Quantity
132 g
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Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
1 L
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Water (20 ml) and 10% NaOH aqueous solution (4 ml) were added under stirring to the solution of 4-methylbenzaldehyde (10.2 g, 10 mmol) in acetone (10 ml). The reaction mixture was stirred for 14 hr at room temperature, then the pH value was adjusted to pH=7.0 with 10% hydrochloric acid, extracted with methylene chloride. The combined methylene chloride extract was washed with water, dried over anhydrous sodium sulfate, filtered and concentrated to give 0.73 g of a yellow viscous oil, yield: 45.6%.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
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reactant
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Quantity
10 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
45.6%

Synthesis routes and methods III

Procedure details

In a 250 ml single neck flask was charged 12.1 g (100 mmoles,1.0 eq) of p-tolualdehyde dissolved in 30 ml of acetone. To this was added 5 g of 10% aqueous sodium hydroxide solution (12.5 mmoles, 0.125 eq), dropwise and during the course of addition, temperature was kept no higher than 25° C., while the mixture was agitated continuously for 30 minutes. To the mixture was added 50 ml of water, followed by 100 ml of ethyl acetate, the phases were separated and the organic phase was washed with water three times and then dried, and concentrated to obtain 13.5 g of 4-(p-tolyl)-3-buten-2-one as a faintly yellow oil in 84.3% yield.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

The title compound was prepared from 4-methyl-benzaldehyde (6.0 g, 50.0 mmol), following the procedure describing the synthesis of 4-(2-methoxy-phenyl)-but-3-en-2-one (example 1/a stage 1).
Quantity
6 g
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reactant
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0 (± 1) mol
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